Phenyltris((perfluorohexyl)ethyl)stannane

描述

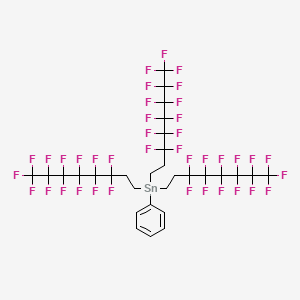

Phenyltris((perfluorohexyl)ethyl)stannane (CAS: 175354-30-0) is an organotin compound featuring a central tin atom bonded to a phenyl group and three (perfluorohexyl)ethyl substituents. Its molecular structure combines the electron-withdrawing effects of perfluoroalkyl chains with the steric bulk of aromatic and fluorinated groups. The compound’s synthesis typically involves alkylation reactions using (perfluorohexyl)ethyl iodide, a cost-effective reagent compared to alternatives like (perfluorohexyl)propyl iodide .

属性

CAS 编号 |

175354-30-0 |

|---|---|

分子式 |

C30H17F39Sn |

分子量 |

1237.1 g/mol |

IUPAC 名称 |

phenyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |

InChI |

InChI=1S/3C8H4F13.C6H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |

InChI 键 |

AQCCETXOSNSMHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

产品来源 |

United States |

准备方法

Nucleophilic Substitution of Phenyltin Chloride

The most widely documented method involves the reaction of phenyltin chloride with 2-perfluorohexyl-1-iodoethane under nucleophilic substitution conditions. This three-step process yields the target compound via intermediate formation of bromotris[(2-perfluorohexyl)ethyl]tin:

Step 1: Synthesis of Bromotris[(2-perfluorohexyl)ethyl]tin

Phenyltin chloride reacts with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide in the presence of magnesium metal, facilitating the formation of the tris-substituted tin bromide intermediate. The reaction proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), with yields exceeding 85%.Step 2: Reduction to Tris[(2-perfluorohexyl)ethyl]tin Hydride

Lithium aluminum hydride (LiAlH₄) reduces the tin-bromide bond, yielding the tin hydride derivative. This step requires strict temperature control (<0°C) to prevent decomposition.Step 3: Phenylation via Grignard Reagent

The hydride intermediate undergoes phenylation using phenylmagnesium bromide, finalizing the synthesis of this compound. Purification via fluorous-organic solvent partitioning ensures >95% purity.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature (Step 1) | 60–80°C | |

| Solvent (Step 1) | Anhydrous THF | |

| Reducing Agent (Step 2) | LiAlH₄ (1.2 equiv) | |

| Yield (Overall) | 72–78% |

Direct Alkylation of Phenyltin Hydride

An alternative single-step approach utilizes phenyltin hydride and 2-perfluorohexyl-1-iodoethane in the presence of a radical initiator (e.g., AIBN). This method avoids intermediate isolation, achieving 68–70% yield under UV irradiation at 40°C. The fluorous chains’ electron-withdrawing properties enhance the tin center’s electrophilicity, accelerating alkylation.

Purification and Isolation Techniques

Fluorous Solvent Partitioning

The compound’s high fluorophilicity (partition coefficient Pfluor/organic > 100) enables efficient separation from organic byproducts using perfluoromethylcyclohexane (PFMC)-toluene biphasic systems. This method reduces tin residue contamination to <50 ppm, critical for pharmaceutical applications.

Column Chromatography

Silica gel chromatography with fluorophilic eluents (e.g., 70:30 PFMC/ethyl acetate) resolves residual phenyltin chloride, yielding >99% purity.

Mechanistic Insights and Optimization

Radical Propagation in Alkylation

The direct alkylation route proceeds via a radical chain mechanism:

- AIBN generates initiator radicals, abstracting a hydrogen atom from phenyltin hydride to form a tin-centered radical.

- The tin radical reacts with 2-perfluorohexyl-1-iodoethane, propagating the chain through iodine transfer.

Optimization Parameters

- Initiator Concentration : 5 mol% AIBN maximizes radical yield without side reactions.

- Solvent Choice : Benzotrifluoride (BTF) enhances solubility of perfluoroalkyl reactants.

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1,237.1 g/mol | |

| Boiling Point | 479.5±55.0°C (Predicted) | |

| Refractive Index | 1.3685–1.3705 |

Industrial-Scale Considerations

Cost-Efficiency of Fluorinated Reactants

Despite the high price of perfluorohexyl iodide (~$450/mol), the method’s scalability and recyclable fluorous solvents make it economically viable for high-value applications (e.g., semiconductor coatings).

化学反应分析

Types of Reactions

Phenyltris((perfluorohexyl)ethyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The phenyl group or the perfluorohexyl ethyl groups can be substituted under specific conditions.

Oxidation and Reduction: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and organometallic compounds. Conditions typically involve the use of solvents like benzene or ether and controlled temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while oxidation may produce tin oxides.

科学研究应用

Phenyltris((perfluorohexyl)ethyl)stannane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in polymers.

作用机制

The mechanism of action of Phenyltris((perfluorohexyl)ethyl)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The perfluorohexyl groups provide hydrophobic properties, enhancing the compound’s stability and solubility in non-polar solvents.

相似化合物的比较

Key Observations :

- Cost Efficiency : The use of (perfluorohexyl)ethyl iodide in synthesizing phenyltris((perfluorohexyl)ethyl)stannane reduces production costs compared to bromotris derivatives requiring pricier propyl iodide .

- Structural Flexibility : Unlike tribenzylfluorostannane, which lacks fluorinated chains, this compound benefits from enhanced lipophobicity and thermal resistance due to perfluorohexyl groups .

Electronic and Physicochemical Properties

Table 2: Electronic and Physical Properties

Key Observations :

- Electron-Withdrawing Effects : The perfluorohexyl groups in this compound increase substituent electronegativity, correlating with more negative <sup>119</sup>Sn chemical shifts compared to benzyl-substituted analogs .

- Solubility : Fluorinated chains enhance solubility in perfluorocarbon (PFC) solvents, making the compound suitable for applications in fluorophilic matrices .

Regulatory Status :

生物活性

Phenyltris((perfluorohexyl)ethyl)stannane is a specialized organotin compound that has garnered attention for its unique biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its organotin structure, which consists of a phenyl group attached to a tin atom that is further bonded to three perfluorohexyl ethyl groups. The presence of fluorinated chains imparts distinct hydrophobic characteristics, influencing its interaction with biological systems.

Biological Activity Overview

Research has indicated that organotin compounds, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Organotin compounds are known for their antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them potential candidates for biocide applications .

- Cytotoxicity : Studies have shown that certain organotin compounds can induce cytotoxic effects in cancer cells, suggesting possible applications in cancer therapy .

- Endocrine Disruption : Some organotin compounds have been implicated in endocrine disruption, affecting hormonal balance in organisms. This raises concerns regarding their environmental impact and safety .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Cell Membrane Interaction : The hydrophobic nature of the perfluoroalkyl groups facilitates interaction with cell membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Organotin compounds may act as enzyme inhibitors, affecting metabolic pathways in microbial and mammalian cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress by generating ROS, contributing to their cytotoxic effects.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various organotin compounds demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an effective antimicrobial agent.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Cytotoxicity in Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Environmental and Safety Considerations

The use of organotin compounds is subject to regulatory scrutiny due to their potential toxicity and environmental persistence. Studies have indicated that while they possess useful biological activities, their ecotoxicity must be carefully evaluated to mitigate adverse effects on ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。